2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a bromine atom, a methyl group, and a fluorine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-bromo-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amidation: Finally, the amino group is coupled with 3-fluorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or sodium alkoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-chloro-2-methylphenyl)-3-fluorobenzamide
- 2-amino-N-(3-bromo-2-methylphenyl)-4-fluorobenzamide
- 2-amino-N-(3-bromo-2-methylphenyl)-3-chlorobenzamide
Uniqueness
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity, binding affinity, and overall properties. The presence of both bromine and fluorine atoms in the molecule can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C14H12BrFN2O |
---|---|
Molecular Weight |
323.16 g/mol |
IUPAC Name |
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C14H12BrFN2O/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
OGZBBTOWQIBEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.